1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic acid
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Overview
Description
1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic acid is a synthetic organic compound belonging to the benzotriazole family Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic acid can be synthesized through a multi-step process involving the following key steps:
Formation of Benzotriazole Core: The synthesis typically begins with the formation of the benzotriazole core. This can be achieved by reacting o-phenylenediamine with nitrous acid, resulting in the formation of benzotriazole.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction. This involves the reaction of the benzotriazole with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Alkylation: The final step involves the alkylation of the benzotriazole core with 2-methylpropyl halide (e.g., 2-methylpropyl bromide) under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Benzotriazole: Large-scale production of benzotriazole through the reaction of o-phenylenediamine with nitrous acid.
Carboxylation: Industrial carboxylation using high-pressure reactors and efficient catalysts to introduce the carboxylic acid group.
Alkylation: Continuous flow reactors for the alkylation step to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Oxidized benzotriazole derivatives.
Reduction: Alcohol derivatives of benzotriazole.
Substitution: Nitrated or halogenated benzotriazole compounds.
Scientific Research Applications
1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its efficacy in various biological assays.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: Utilized as a corrosion inhibitor in various industrial applications. Its effectiveness in preventing metal corrosion makes it valuable in the manufacturing and maintenance of metal structures and equipment.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. Its effects on these pathways contribute to its biological and therapeutic activities.
Comparison with Similar Compounds
1-(2-Methylpropyl)-1H-1,2,3-benzotriazole-5-carboxylic acid can be compared with other benzotriazole derivatives:
1H-Benzotriazole: Lacks the carboxylic acid and 2-methylpropyl groups, making it less versatile in certain applications.
5-Carboxybenzotriazole: Contains the carboxylic acid group but lacks the 2-methylpropyl substituent, affecting its chemical properties and reactivity.
2-Methylbenzotriazole: Has a methyl group instead of the 2-methylpropyl group, leading to differences in steric and electronic effects.
Properties
Molecular Formula |
C11H13N3O2 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-(2-methylpropyl)benzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C11H13N3O2/c1-7(2)6-14-10-4-3-8(11(15)16)5-9(10)12-13-14/h3-5,7H,6H2,1-2H3,(H,15,16) |
InChI Key |
DXDQABIGGHBOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)C(=O)O)N=N1 |
Origin of Product |
United States |
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